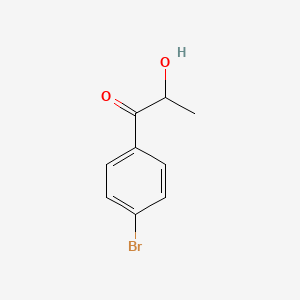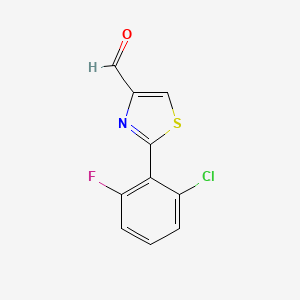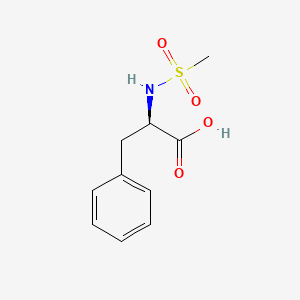![molecular formula C13H19NO2 B8574168 methyl 2-[3-(2-amino-2-methylpropyl)phenyl]acetate](/img/structure/B8574168.png)
methyl 2-[3-(2-amino-2-methylpropyl)phenyl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
methyl 2-[3-(2-amino-2-methylpropyl)phenyl]acetate: is an organic compound that belongs to the class of amino acid derivatives This compound is characterized by the presence of an amino group, a phenyl ring, and a methyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-[3-(2-amino-2-methylpropyl)phenyl]acetate can be achieved through several methods. One common approach involves the reaction of amino acids with methanol in the presence of trimethylchlorosilane (TMSCl) at room temperature. This method is advantageous due to its mild reaction conditions, simple workup, and good to excellent yields .
Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification processes. The use of protic acids such as gaseous hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid, as well as reagents like thionyl chloride and 2,2-dimethoxypropane, are common in these processes .
Análisis De Reacciones Químicas
Types of Reactions: methyl 2-[3-(2-amino-2-methylpropyl)phenyl]acetate undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Common Reagents and Conditions:
Oxidation: Water radical cations within water microdroplets can facilitate oxidation under ambient conditions.
Substitution: Formaldehyde and primary or secondary amines are commonly used in Mannich reactions.
Major Products:
Oxidation: Quaternary ammonium cations.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, methyl 2-[3-(2-amino-2-methylpropyl)phenyl]acetate is used as an intermediate in organic synthesis. It is involved in the preparation of various complex molecules and serves as a building block for the synthesis of peptides and other biologically active compounds .
Biology and Medicine: Its unique structure allows it to interact with specific biological targets, making it a candidate for drug discovery and development .
Industry: In the industrial sector, this compound is used in the production of polymers and materials with specific properties. It is also employed as a reagent in various chemical processes .
Mecanismo De Acción
The mechanism of action of methyl 2-[3-(2-amino-2-methylpropyl)phenyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound exerts its effects by binding to these targets and modulating their activity. This interaction can lead to various biochemical and physiological responses, depending on the nature of the target and the pathway involved .
Comparación Con Compuestos Similares
2-Amino-2-methyl-1-propanol: This compound is structurally similar, with an amino group and a methyl group attached to a propyl chain.
N-methyl-1-propanamine: Another similar compound with an amino group and a methyl group attached to a propyl chain.
Uniqueness: What sets methyl 2-[3-(2-amino-2-methylpropyl)phenyl]acetate apart from these similar compounds is the presence of the phenyl ring and the ester group. These functional groups confer unique chemical properties and reactivity, making it a valuable compound in various applications.
Propiedades
Fórmula molecular |
C13H19NO2 |
|---|---|
Peso molecular |
221.29 g/mol |
Nombre IUPAC |
methyl 2-[3-(2-amino-2-methylpropyl)phenyl]acetate |
InChI |
InChI=1S/C13H19NO2/c1-13(2,14)9-11-6-4-5-10(7-11)8-12(15)16-3/h4-7H,8-9,14H2,1-3H3 |
Clave InChI |
RCYZHVKXOFXZBE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC1=CC=CC(=C1)CC(=O)OC)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-({4-[(Chloromethoxy)methyl]phenyl}methoxy)oxane](/img/structure/B8574085.png)












![5,6-DIBENZYL 7-(TERT-BUTYL) (6S,7S)-5-AZASPIRO[2.5]OCTANE-5,6,7-TRICARBOXYLATE](/img/structure/B8574183.png)
